N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
Description
N-(3-Chloro-4-fluorophenyl)piperidine-4-carboxamide is a small-molecule compound featuring a piperidine ring substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a 3-chloro-4-fluorophenyl aromatic moiety. This structural motif is common in medicinal chemistry due to the piperidine scaffold’s versatility in drug design, offering conformational flexibility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCFLAZWDRJVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₂H₁₄ClFN₂O
- Molecular Weight : 293.17 g/mol
- CAS Number : 1306607-04-4
The compound features a piperidine ring substituted with a 3-chloro-4-fluorophenyl group and a carboxamide functional group, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions modulate various biochemical pathways, leading to pharmacological effects such as:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which may contribute to its anti-cancer properties.
- Cannabinoid Receptor Targeting : It has been utilized in developing radiotracers for PET imaging, specifically targeting cannabinoid receptors in the brain, thus facilitating research into receptor dynamics and drug interactions within the central nervous system .
Anti-Cancer Properties
Research indicates that this compound exhibits anti-cancer activities through various mechanisms:
- Inhibition of Tumor Growth : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by interfering with signaling pathways associated with cell growth and survival.
- Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells, enhancing its therapeutic potential against tumors.
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in macrophages, which is a critical mediator in inflammatory responses. For instance, it demonstrated an IC50 value comparable to established anti-inflammatory agents .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparison with Similar Compounds
Structural Analogues of Piperidine-4-carboxamide Derivatives
Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparison of key structural analogs:
Table 1: Structural and Molecular Features of Selected Piperidine-4-carboxamides
*Inferred from structural analysis.
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in CCG-100602 increases metabolic stability and binding affinity to hydrophobic pockets .
- Chloro-Fluoro Aryl Motif : Common in kinase inhibitors (e.g., Met kinase inhibitors in ), this group may enhance target selectivity due to halogen bonding.
Physicochemical Properties
Table 2: Physicochemical Comparison with Acetamide Derivatives
*Estimated based on structural analogs.
Key Observations :
- The piperidine-4-carboxamide scaffold likely has higher logP than acetamide derivatives due to the nonpolar piperidine ring, enhancing blood-brain barrier penetration .
- The 3-chloro-4-fluorophenyl group contributes moderate polarity, balancing lipophilicity and solubility.
Preparation Methods
Reaction Mechanism
Piperidine-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride reacts with 3-chloro-4-fluoroaniline in the presence of a base (e.g., triethylamine) to form the target amide.
Reaction Scheme:
Experimental Conditions
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Temperature: 0–5°C during acyl chloride formation, followed by room-temperature coupling.
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Base: Triethylamine (2.5 equiv) to neutralize HCl.
Yield: 68–75% (crude), improving to 85–90% after purification.
Coupling Reagent-Assisted Amide Formation
Reagent Selection
Carbodiimide-based reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) facilitate direct amidation between the carboxylic acid and amine.
Procedure:
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Piperidine-4-carboxylic acid (1.0 equiv), 3-chloro-4-fluoroaniline (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF.
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Stirred at 25°C for 12–18 hours.
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Quenched with water, extracted with ethyl acetate, and purified via recrystallization.
Advantages:
-
Avoids handling corrosive acyl chlorides.
-
Higher functional group tolerance.
Yield: 70–80% (HPLC purity >95%).
Mixed Anhydride Approach
Methodology
Isobutyl chloroformate generates a mixed anhydride intermediate from piperidine-4-carboxylic acid, which subsequently reacts with the aniline.
Steps:
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Piperidine-4-carboxylic acid (1.0 equiv) and isobutyl chloroformate (1.1 equiv) are combined in tetrahydrofuran (THF) at -15°C.
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After 1 hour, 3-chloro-4-fluoroaniline (1.05 equiv) is added, and the mixture is warmed to 25°C.
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The product is isolated via filtration and washed with cold methanol.
Yield: 65–72% (requires column chromatography for purity >90%).
Comparative Analysis of Synthesis Methods
| Parameter | Acyl Chloride | Coupling Reagent | Mixed Anhydride |
|---|---|---|---|
| Reaction Time | 6–8 hours | 12–18 hours | 8–10 hours |
| Yield (Crude) | 68–75% | 70–80% | 65–72% |
| Purity (After Workup) | 85–90% | >95% | 90–92% |
| Cost | Low | High | Moderate |
| Scalability | Industrial | Lab-scale | Pilot-scale |
The acyl chloride method is favored for cost-effectiveness, while coupling reagents offer superior purity.
Purification and Characterization Techniques
Recrystallization
Chromatography
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Stationary Phase: Silica gel (60–120 mesh).
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Eluent: Ethyl acetate:hexane (1:2) gradient.
Characterization Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.60 (m, 4H, piperidine), 2.70–2.85 (m, 4H, piperidine), 7.25–7.40 (m, 3H, aromatic).
Optimization Strategies and Yield Enhancement
Solvent Screening
Stoichiometry Adjustments
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Using 1.1 equivalents of 3-chloro-4-fluoroaniline ensures complete consumption of the acyl chloride, minimizing unreacted starting material.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : React piperidine-4-carboxylic acid with 3-chloro-4-fluoroaniline using coupling agents like EDCI/HOBt in DMF under inert conditions to form the carboxamide bond .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Optimize yield (typically 60-80%) by adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12-24 hours).
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Use Schlenk techniques for moisture-sensitive steps .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Employ and NMR (DMSO-) to confirm carboxamide linkage (δ ~8.0 ppm for NH in ; δ ~165-170 ppm for carbonyl in ) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 283.08 for CHClFNO) .
- Elemental Analysis : Validate purity (>98%) via CHNS/O microanalysis .
Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?
- Procedure :
- Grow single crystals via slow evaporation (solvent: ethanol/water 4:1).
- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL for space group assignment (e.g., monoclinic ) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?
- SAR Design :
- Methodology : Synthesize analogs via parallel synthesis. Test in vitro (e.g., kinase assays for Akt inhibition) and in vivo (xenograft models) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution Strategy :
- Standardize protocols (e.g., 1 mM ATP, pH 7.4).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Use statistical tools (ANOVA, Tukey’s test) to assess significance of variations .
Q. What computational approaches are effective for predicting the binding mode of this compound to biological targets?
- Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
